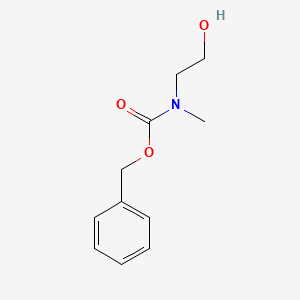

N-Cbz-N-methyl-2-aminoethanol

描述

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a fundamental class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Chiral amino alcohols, in particular, are highly valuable building blocks in the synthesis of pharmaceuticals and other bioactive compounds. frontiersin.org The synthesis of these chiral molecules can be challenging, often requiring sophisticated methods to control stereochemistry. westlake.edu.cn

Various synthetic strategies have been developed to access chiral amino alcohols, including the reduction of amino acids, the ring-opening of epoxides or aziridines, and the asymmetric hydrogenation of ketones. acs.orgsioc-journal.cnrsc.org N-Cbz-N-methyl-2-aminoethanol fits within this broader context as a protected precursor that can be utilized in multi-step syntheses to introduce a specific N-methylated amino alcohol moiety into a target molecule.

Significance of the Carbobenzyloxy (Cbz) Protecting Group Strategy

The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.commasterorganicchemistry.com Introduced by Leonidas Zervas and Max Bergmann, the Cbz group revolutionized peptide synthesis by allowing for the controlled and sequential formation of peptide bonds. total-synthesis.com

The Cbz group is valued for its stability under a variety of reaction conditions, including those involving bases and many acids. total-synthesis.com This stability makes it orthogonal to many other protecting groups, enabling selective deprotection strategies in complex molecules. The Cbz group is typically removed under mild conditions via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the benzyl (B1604629) C-O bond to release the free amine, toluene (B28343), and carbon dioxide. masterorganicchemistry.comorganic-chemistry.org This deprotection method is advantageous as it occurs at a neutral pH and is compatible with many other functional groups. masterorganicchemistry.com The use of the Cbz group in this compound is a classic example of a protection strategy that facilitates its use as a building block in more extensive synthetic endeavors. google.com

Role of N-Methylated Amino Alcohol Scaffolds in Research

N-methylated amino acids and their derivatives, including N-methylated amino alcohols, are of significant interest in medicinal chemistry and drug discovery. researchgate.netmonash.edu The introduction of a methyl group on the nitrogen atom of an amino acid or amino alcohol can have profound effects on the biological activity and pharmacokinetic properties of peptides and other bioactive molecules. researchgate.net

Specifically, N-methylation can:

Increase proteolytic stability: The presence of the N-methyl group can hinder the enzymatic degradation of peptides, leading to a longer biological half-life. researchgate.net

Enhance membrane permeability and bioavailability: N-methylation increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. monash.edu

Modulate conformation and binding affinity: The N-methyl group can restrict the conformational flexibility of a peptide backbone, potentially leading to a more favorable binding conformation for a specific biological target. researchgate.net

This compound serves as a valuable precursor for incorporating the N-methyl-2-aminoethanol scaffold into larger molecules, allowing researchers to explore the impact of this structural motif on biological activity. The synthesis of various N-methylated amino alcohols and their incorporation into biologically active compounds is an active area of research. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIQMQBHYROSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534305 | |

| Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-96-5 | |

| Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N-methyl-2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cbz N Methyl 2 Aminoethanol and Its Derivatives

Direct Synthetic Routes via Amine Protection

Direct synthesis of N-Cbz-N-methyl-2-aminoethanol primarily involves the protection of the secondary amine group of N-methyl-2-aminoethanol. This is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations.

Carbobenzyloxychloride (Cbz-Cl) and Activated Ester (e.g., Cbz-OSu) Mediated Protection

The most common method for introducing the Cbz protecting group is through the reaction of N-methyl-2-aminoethanol with benzyl (B1604629) chloroformate (Cbz-Cl). This reaction is a type of Schotten-Baumann reaction, where the nucleophilic amine attacks the highly reactive chloroformate, leading to the formation of a stable carbamate (B1207046). total-synthesis.com The reaction liberates hydrochloric acid, which necessitates the use of a base to neutralize it. total-synthesis.com

Alternatively, activated esters of the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can be employed. total-synthesis.comrsc.org Cbz-OSu offers an advantage in certain systems by providing more controlled reaction conditions and minimizing the formation of side products. total-synthesis.com The use of Cbz-OSu is particularly prevalent in peptide synthesis and can be applied to the protection of amino alcohols. rsc.orggoogle.com

Reaction Conditions and Base Catalysis in Cbz Introduction

The introduction of the Cbz group typically occurs under basic conditions to neutralize the acidic byproduct. Common bases used include sodium bicarbonate or organic bases like triethylamine. google.com The choice of base and solvent can influence the reaction's efficiency and yield. For instance, the reaction with Cbz-Cl is often carried out in a biphasic system or in an organic solvent with an added base. total-synthesis.com

Table 1: Reagents and Conditions for Direct Cbz Protection

| Protecting Agent | Base | Solvent | Temperature | Key Considerations |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate, Triethylamine | Tetrahydrofuran (THF), Dichloromethane (DCM) | 0-5 °C | Requires careful temperature control to minimize side reactions. |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Triethylamine | Tetrahydrofuran (THF) | Room Temperature | Offers more controlled reaction conditions. total-synthesis.comgoogle.com |

Convergent and Stereoselective Syntheses

More advanced synthetic strategies for N-Cbz protected amino alcohols involve convergent and stereoselective approaches, which are particularly important for the synthesis of chiral molecules with specific stereochemistry.

Utilization of N-methyl-2-aminoethanol as a Key Starting Material

N-methyl-2-aminoethanol serves as a fundamental building block in the synthesis of this compound. nih.gov Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for selective modifications. The direct protection of the amine group, as discussed previously, is a primary example of its utility. The resulting this compound can then be used as an intermediate in more complex syntheses.

Zinc(II) Perchlorate (B79767) Catalyzed Ring-Opening of Substituted Epoxides with Benzylated Amines (for N-Cbz amino alcohols)

A highly efficient method for the synthesis of 2-amino alcohols involves the ring-opening of epoxides with amines, a reaction that can be effectively catalyzed by zinc(II) perchlorate hexahydrate. nih.govorganic-chemistry.org This methodology is notable for its high yields, excellent chemo-, regio-, and stereoselectivities, and can be performed under solvent-free conditions. nih.govorganic-chemistry.orgresearchgate.net The catalytic activity of zinc(II) perchlorate has been found to be superior to other metal perchlorates and zinc salts. nih.govresearchgate.net

In the context of synthesizing N-Cbz protected amino alcohols, this reaction would involve a benzylated amine as the nucleophile. The regioselectivity of the epoxide opening is influenced by both electronic and steric factors of the epoxide and the amine. nih.govresearchgate.net For instance, with styrene (B11656) oxide, aromatic amines tend to attack the benzylic carbon, while aliphatic amines attack the terminal carbon. nih.govresearchgate.net This method has been successfully applied to the synthesis of cardiovascular drugs like propranolol (B1214883) and naftopidil. nih.govorganic-chemistry.org

Table 2: Zinc(II) Perchlorate Catalyzed Epoxide Ring-Opening

| Catalyst | Substrates | Key Features | Reference |

| Zinc(II) perchlorate hexahydrate | Epoxides, Amines | High yields, excellent chemo-, regio-, and stereoselectivity, solvent-free conditions. nih.govorganic-chemistry.orgresearchgate.net | nih.govorganic-chemistry.orgresearchgate.net |

Asymmetric Synthesis Approaches (e.g., involving N-Cbz-α-haloglycine derivatives or N-Cbz-L-aspartic acid precursors)

Asymmetric synthesis is crucial for producing enantiomerically pure amino alcohols, which are vital components of many bioactive molecules. nih.gov Several strategies have been developed for this purpose.

One approach utilizes N-Cbz-α-haloglycine derivatives as electrophiles in metal-catalyzed asymmetric cross-coupling reactions. nih.gov For example, racemic N-Cbz-α-chloroglycine ester can be coupled with alkylzinc reagents in the presence of a nickel catalyst to produce a variety of protected unnatural α-amino acids with good yield and high enantiomeric excess. nih.gov This method is tolerant of various functional groups and can be performed under mild conditions. nih.gov Another strategy involves the use of bifunctional thiourea (B124793) catalysts to promote the enantioselective Mannich reaction of N-Cbz-α-chloroglycine ethyl ester with dicarbonyl compounds, affording N-carbamoyl α-amino esters. acs.org

Another important precursor for asymmetric synthesis is N-Cbz-L-aspartic acid . researchgate.net For instance, commercially available N-Cbz-L-aspartic acid 4-tert-butyl ester can be converted into an activated anhydride, which then serves as a key intermediate in the synthesis of more complex chiral molecules. researchgate.net These precursors allow for the introduction of chirality from a readily available starting material, leading to the stereoselective formation of the desired amino alcohol derivatives.

Other notable asymmetric methods include the Sharpless asymmetric aminohydroxylation, which allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes using a chiral ligand. nih.gov Additionally, palladium-catalyzed intramolecular aminoarylation of γ-aminoalkenes bearing N-Cbz groups provides a route to stereoselectively substituted pyrrolidines. nih.gov

Table 3: Asymmetric Synthesis Approaches for N-Cbz Amino Alcohols

| Precursor/Method | Key Reagents/Catalysts | Product Type | Key Features |

| N-Cbz-α-haloglycine derivatives | Nickel catalyst, alkylzinc reagents | Protected unnatural α-amino acids | Enantioconvergent, broad scope, mild conditions. nih.gov |

| N-Cbz-α-chloroglycine ethyl ester | Bifunctional thiourea catalyst | N-carbamoyl α-amino esters | Enantioselective Mannich reaction. acs.org |

| N-Cbz-L-aspartic acid precursors | Carbonyl diimidazole | Chiral intermediates | Utilizes a chiral pool starting material. researchgate.net |

| Sharpless Asymmetric Aminohydroxylation | Osmium tetroxide, chiral ligands | syn-1,2-amino alcohols | Regio- and syn-selective. nih.gov |

| Pd-catalyzed Aminoarylation | Palladium catalyst, N-Cbz-γ-aminoalkenes | Substituted pyrrolidines | Stereoselective cyclization. nih.gov |

Derivations from N-Protected Nor-Ephedrines to Form Cyclic Intermediates

The synthesis of chiral amino alcohols and their derivatives often leverages the stereochemistry of readily available precursors like nor-ephedrine. A key strategy involves the formation of cyclic intermediates from N-protected nor-ephedrine, which can then undergo ring-opening reactions to yield a variety of functionalized products. This approach allows for the modification and inversion of stereocenters, leading to the synthesis of diastereomers or other novel compounds that may not be directly accessible.

One of the most common cyclic intermediates formed from N-protected β-amino alcohols, such as N-protected nor-ephedrine, is the oxazolidinone. The formation of an oxazolidinone from an N-protected amino alcohol can proceed through several methods. For instance, treatment of N-tert-butoxycarbonyl (Boc) protected β-amino alcohols with p-toluenesulfonyl chloride can lead to the formation of 2-oxazolidinones. researchgate.net This cyclization occurs via an intramolecular nucleophilic attack of the carbamate on an intermediate tosylate. researchgate.net A similar strategy has been effectively used to convert norephedrine (B3415761) into its diastereomer, norpseudoephedrine. researchgate.net In this multi-step, one-pot process, norephedrine is first protected with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group. Subsequent in-situ mesylation of the alcohol group facilitates cyclization to form a Boc-protected oxazolidinone intermediate. Finally, hydrolysis of this cyclic intermediate yields the target diastereomer. researchgate.net

The choice of the nitrogen-protecting group is crucial as it influences the reactivity and the conditions required for both cyclization and subsequent reactions. While the Boc group is common, other protecting groups like the benzyloxycarbonyl (Cbz) group are also widely used in amino acid and amino alcohol chemistry. researchgate.netresearchgate.netgoogle.com The Cbz group, for example, is stable under various conditions but can be readily removed by catalytic hydrogenation. researchgate.netgoogle.com The formation of N-Cbz protected oxazolidinones from the corresponding amino alcohols is a well-established method in the synthesis of N-methyl amino acids. researchgate.net

Another class of cyclic intermediates that can be derived from amino alcohols are aziridines. For example, N-Boc-norephedrine has been synthesized from a chiral aziridine (B145994) alcohol intermediate. beilstein-journals.org This synthesis involved the reduction of a corresponding aziridine ketone to produce the alcohol, followed by the reductive opening of the aziridine ring to yield the final N-Boc-norephedrine. beilstein-journals.org This highlights the utility of cyclic intermediates in manipulating the structure of ephedrine-like molecules.

The table below summarizes the key transformations involving N-protected nor-ephedrine derivatives leading to cyclic intermediates, based on analogous reactions reported in the literature.

| Starting Material | Reagents | Cyclic Intermediate | Subsequent Product |

| Norephedrine | 1. Di-tert-butyl dicarbonate (Boc₂O) 2. Mesyl chloride 3. Lithium hydroxide | N-Boc-oxazolidinone | Norpseudoephedrine |

| (2S,1'R)-Aziridine-2-carbaldehyde | 1. Phenylmagnesium bromide 2. Sodium borohydride, Zinc chloride | (2S,1'R,1''R)-Aziridine alcohol | N-Boc-norephedrine |

| N-Cbz-Serine/Threonine | Acetalization/Protection, then Reduction | N-Cbz-oxazolidinone | N-Cbz-N-methyl-serine/threonine |

These examples demonstrate a versatile synthetic platform where N-protected nor-ephedrines can be converted into cyclic intermediates like oxazolidinones or aziridines. These intermediates can then serve as precursors to a range of derivatives, including, conceptually, this compound, by employing appropriate ring-opening and functional group manipulation steps.

Chemical Reactivity and Transformation Pathways of N Cbz N Methyl 2 Aminoethanol

Deprotection Strategies of the N-Cbz Group

The N-Cbz group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.commasterorganicchemistry.com Its removal, or deprotection, can be accomplished through several distinct methods, each with its own advantages and substrate compatibility.

Catalytic hydrogenolysis is a standard and often preferred method for the cleavage of the Cbz group. scientificupdate.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). masterorganicchemistry.comtaylorfrancis.com The process involves the reduction of the benzylic carbon-oxygen bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comtaylorfrancis.com The reaction is generally clean and proceeds under neutral pH, which is advantageous for sensitive substrates. masterorganicchemistry.com

Alternative hydrogen donors can also be employed in a process known as transfer hydrogenolysis. Triethylsilane (Et₃SiH) is one such donor that, in the presence of Pd/C, can efficiently deprotect Cbz-amines. nih.gov This method avoids the need for gaseous hydrogen and can be performed under mild conditions. organic-chemistry.org

A summary of common conditions for catalytic hydrogenolysis of the Cbz group is presented in the table below.

| Catalyst | Hydrogen Source | Solvent | Key Features |

| 10% Pd/C | H₂ (gas) | Methanol (MeOH), Ethanol (EtOH) | Standard, mild, neutral pH, easy removal of catalyst by filtration. masterorganicchemistry.comresearchgate.netacs.org |

| Pd/C | Triethylsilane (Et₃SiH) | Methanol/Tetrahydrofuran (MeOH/THF) | Avoids gaseous H₂, mild conditions. nih.govorganic-chemistry.org |

| Pd/C with Niobic Acid-on-Carbon (Nb₂O₅/C) | H₂ (gas) | Methanol (MeOH) | Facilitates deprotection, shorter reaction times. acs.org |

It is important to note that the efficiency of catalytic hydrogenolysis can be affected by the presence of other functional groups in the molecule. For instance, substrates containing sulfur or phosphorus can poison the catalyst, slowing down or inhibiting the reaction. researchgate.net Additionally, other reducible functional groups, such as alkenes, alkynes, and some aromatic systems, may also react under these conditions unless a poisoned catalyst is used. organic-chemistry.org

While catalytic hydrogenolysis is common, acid-mediated cleavage provides an alternative deprotection strategy, particularly when the substrate is incompatible with hydrogenation conditions. Strong acids like hydrogen bromide (HBr) can cleave the Cbz group. total-synthesis.com The mechanism involves protonation of the carbamate (B1207046) followed by nucleophilic attack by the bromide ion.

Trimethylsilyl (B98337) iodide (TMSI) is another effective reagent for the deprotection of Cbz groups under non-hydrogenolytic conditions. researchgate.netgoogle.com This Lewis acid-mediated approach offers an alternative for complex molecules where hydrogenolysis is not feasible. researchgate.net However, a potential drawback of using TMSI is the formation of benzyl (B1604629) iodide as a byproduct, which is a potent alkylating agent and could lead to unwanted side reactions. scientificupdate.com

A recent development involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been shown to effectively deprotect N-Cbz groups at room temperature. organic-chemistry.org This method demonstrates good functional group tolerance, including for reducible groups that would be affected by hydrogenolysis. organic-chemistry.org

| Reagent | Solvent | Key Features |

| Hydrogen Bromide (HBr) | Acetic Acid | Strong acid conditions. monash.edu |

| Trimethylsilyl iodide (TMSI) | Dichloromethane, Acetonitrile | Lewis acid-mediated, useful for substrates sensitive to hydrogenation. researchgate.netgoogle.com |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Mild, room temperature, good functional group tolerance. organic-chemistry.org |

A milder, nucleophilic approach for Cbz deprotection has been developed, which is particularly beneficial for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or strong acid conditions. organic-chemistry.orgnih.govacs.org This method employs 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.orgnih.govwikipedia.orgresearchgate.netatamanchemicals.com

The proposed mechanism involves an Sₙ2 attack by the thiol at the benzylic carbon of the Cbz group. scientificupdate.com This displaces the carbamate, which then breaks down to the free amine and carbon dioxide. scientificupdate.com This protocol has been shown to be effective for a range of carbamate-protected amines and is compatible with functional groups like nitriles and aryl chlorides. scientificupdate.comorganic-chemistry.org

| Reagent | Base | Solvent | Temperature | Key Features |

| 2-mercaptoethanol | Potassium phosphate | N,N-dimethylacetamide (DMAc) | 75 °C | Mild, nucleophilic conditions, good for sensitive substrates. organic-chemistry.orgnih.govacs.org |

In the context of multistep synthesis, particularly of complex molecules like peptides and pharmaceuticals, the concept of orthogonal protecting groups is crucial. fiveable.menumberanalytics.com Orthogonal protecting groups can be removed under distinct reaction conditions without affecting other protecting groups present in the molecule. fiveable.menumberanalytics.comlibretexts.org

The N-Cbz group is a key player in this strategy. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and the acidic conditions used to cleave the Boc (tert-butyloxycarbonyl) group. total-synthesis.commasterorganicchemistry.commasterorganicchemistry.com Conversely, the hydrogenolytic cleavage of the Cbz group does not affect Boc or Fmoc groups. masterorganicchemistry.commasterorganicchemistry.com This orthogonality allows for the selective deprotection and subsequent modification of specific amine functionalities within a complex molecule. fiveable.menumberanalytics.com

For example, a molecule containing both an N-Boc and an N-Cbz protected amine can have the Boc group selectively removed with acid, leaving the Cbz group intact for a subsequent transformation. masterorganicchemistry.com Similarly, the Cbz group can be removed by hydrogenolysis without affecting a present Boc group. masterorganicchemistry.com This selective manipulation is fundamental to the efficient synthesis of complex target molecules. fiveable.me

| Cbz Deprotection Method | Compatibility with Boc Group | Compatibility with Fmoc Group |

| Catalytic Hydrogenolysis | Orthogonal (Boc is stable) | Orthogonal (Fmoc is stable) |

| Acid-Mediated (strong acid) | Not Orthogonal (Boc is cleaved) | Orthogonal (Fmoc is stable) |

| Base-Mediated (e.g., for Fmoc removal) | Orthogonal (Cbz is stable) | Not Applicable |

Functionalization and Derivatization Reactions

Beyond the deprotection of the amine, the hydroxyl group of N-Cbz-N-methyl-2-aminoethanol offers a site for further chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

The primary alcohol of this compound can undergo reactions typical of alcohols, such as esterification and O-arylation.

Esterification: The hydroxyl group can be acylated to form esters. This is often achieved by reacting the alcohol with an acid chloride or an activated carboxylic acid in the presence of a base. nih.gov For instance, coupling with an acid chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding ester. nih.gov

O-Arylation: The formation of an ether linkage to an aromatic ring, known as O-arylation, is another important transformation. Copper-catalyzed O-arylation reactions have been developed for 1,2-aminoalcohols. rsc.org These reactions can tolerate various protecting groups on the amine, including Cbz. rsc.org This allows for the synthesis of β-aryloxyamines, which are of interest in medicinal chemistry. rsc.orgresearchgate.net It has been observed that N-methylated derivatives of amino alcohols can successfully undergo O-arylation, indicating that the presence of the methyl group on the nitrogen in this compound would likely not hinder this transformation. rsc.org

Derivatization for Analytical Applications

The chemical structure of this compound, featuring a hydroxyl group and a protected amine, allows for various derivatization reactions to facilitate its detection and quantification in analytical applications. Derivatization is often employed to enhance the volatility, thermal stability, or detector response of an analyte for techniques like gas chromatography (GC) or to introduce a chromophore or fluorophore for high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

One common derivatization strategy for the hydroxyl group is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This transformation increases the volatility of the compound, making it more amenable to GC analysis.

For HPLC analysis, derivatizing agents that introduce a fluorescent tag are particularly useful for achieving high sensitivity. For instance, reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can react with the hydroxyl group, although the primary application of Fmoc-Cl is for the protection of amines. Following the removal of the Cbz protecting group, the newly freed secondary amine can be targeted by a variety of derivatizing agents. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or fluorescamine, react with primary and secondary amines to yield highly fluorescent products. This approach, however, necessitates a deprotection step prior to derivatization.

The selection of a derivatization strategy is contingent upon the analytical method being used and the specific requirements of the analysis, such as the desired limit of detection and the matrix in which the analyte is present.

Intramolecular Cyclization Reactions and Heterocycle Formation

This compound can undergo intramolecular cyclization to form N-methyl-3-benzyloxycarbonyl-oxazolidine, which is a protected form of an oxazolidinone. Oxazolidinones are a significant class of heterocyclic compounds with applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. The formation of the oxazolidinone ring from a 2-aminoethanol derivative typically involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the nitrogen atom of the carbamate.

Several methods can be employed to facilitate this cyclization. One common approach involves treating the N-Cbz protected amino alcohol with a reagent like phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). google.com These reagents react with the hydroxyl group to form a reactive intermediate, such as a chloroformate or an imidazolyl-carboxylate, which is then readily displaced by the internal nitrogen nucleophile to close the five-membered ring. Alternatively, activation of the hydroxyl group can be achieved using reagents like tosyl chloride or methanesulfonyl chloride, which form a good leaving group and promote the subsequent intramolecular substitution. researchgate.net

The reaction conditions for these cyclizations, such as the choice of solvent, base, and temperature, can significantly influence the reaction's efficiency and yield. For instance, the use of a non-nucleophilic base is often crucial to prevent side reactions.

The presence of the N-methyl substituent on the aminoethanol backbone has a notable influence on the rate of intramolecular cyclization. Research has shown that N-alkylation can enhance the rate of cyclization in related systems. researchgate.net This rate enhancement can be attributed to a combination of electronic and steric factors. Electronically, the methyl group is weakly electron-donating, which can increase the nucleophilicity of the nitrogen atom.

From a conformational standpoint, the N-methyl group can influence the population of reactive conformers. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of alkyl groups on the atom undergoing cyclization can favor the conformation required for ring closure, thereby increasing the reaction rate. While not a gem-dimethyl substitution, the N-methyl group can similarly restrict bond rotations and favor a more cyclization-prone geometry.

In terms of stereoselectivity, if the aminoethanol backbone is chiral, the N-methyl group can impact the stereochemical outcome of the cyclization. However, as this compound is achiral, this aspect is not directly applicable. In reactions involving chiral derivatives, the steric bulk of the N-methyl group can influence the facial selectivity of the intramolecular attack, potentially leading to different diastereomeric ratios compared to the unsubstituted analogue.

Reactions as a Nucleophile or Electrophile in Iminium Ion Chemistry

The reactivity of this compound and its derivatives can be harnessed in the context of iminium ion chemistry, where it can act as a precursor to either a nucleophile or an electrophile depending on the reaction conditions and the transformations it undergoes.

As a nucleophile , the primary reactive site is the hydroxyl group. It can participate in reactions such as the opening of epoxide rings or additions to activated carbonyl compounds. More significantly, after deprotection of the N-Cbz group to reveal the secondary amine, the resulting N-methyl-2-aminoethanol becomes a potent nucleophile. chemguide.co.uk This secondary amine can then readily participate in reactions characteristic of nucleophilic amines, including addition to aldehydes and ketones to form carbinolamines, which can then be converted to enamines or participate in reductive aminations. libretexts.org It can also react with acyl chlorides and acid anhydrides. chemguide.co.uk

To function as an electrophile , this compound itself is not intrinsically electrophilic at the carbon backbone. However, it can be converted into a species that generates an electrophilic iminium ion. For instance, oxidation of the alcohol to an aldehyde, followed by deprotection of the Cbz group and subsequent reaction with an acid, could lead to the formation of an N-methyl iminium ion. More directly, related N-acyliminium ions, which are powerful electrophiles, can be generated from α-hydroxyamides under acidic conditions. researchgate.net These electrophilic species are highly reactive towards a variety of nucleophiles. researchgate.net While not a direct reaction of this compound, this illustrates the potential for its derivatives to participate in iminium ion chemistry as electrophiles. The N-Cbz group itself is generally stable under the conditions used to generate iminium ions from other parts of a molecule. rsc.org

The dual potential for nucleophilic and electrophilic reactivity, following appropriate functional group manipulations, makes this compound a versatile building block in the synthesis of more complex molecules.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block in Complex Molecule Synthesis

N-Cbz-N-methyl-2-aminoethanol's utility as an intermediate is well-established, providing a foundational element for constructing more elaborate chemical entities with significant biological or catalytic properties.

The compound is a key intermediate in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but possess improved properties such as enhanced stability and bioavailability. diva-portal.org The this compound moiety can be incorporated into peptide-like backbones to introduce conformational constraints or to replace labile peptide bonds. nih.gov For instance, research into novel inhibitors of Plasmodium falciparum, the parasite responsible for malaria, has involved the design and synthesis of peptidomimetic N-substituted Cbz-4-Hyp-Hpa-amides. researchgate.net In these structures, the Cbz-protected amino alcohol fragment serves as a core component, which is further elaborated to generate a library of potential therapeutic agents. researchgate.net The use of multicomponent reactions, such as the Ugi reaction, has also been explored for creating diverse peptidomimetics, including β-lactam-linked structures, where protected amino acids and their derivatives are fundamental starting materials. beilstein-journals.org

Table 1: Research Findings on this compound in Peptidomimetic Synthesis

| Research Area | Application | Key Finding | Citation |

| Antimalarial Drug Discovery | Synthesis of N-substituted Cbz-4-Hyp-Hpa-amides | Utilized as a core building block for creating a library of potential Plasmodium falciparum inhibitors. | researchgate.net |

| General Organic Synthesis | Intermediate for Peptidomimetics | The compound's structure is critical for preparing molecules that mimic natural peptides with improved stability. | |

| Constrained Peptidomimetics | Ugi Multicomponent Reactions | Protected amino acids are foundational in synthesizing complex structures like β-lactam-linked peptidomimetics. | beilstein-journals.org |

In the realm of asymmetric catalysis, where the synthesis of a single enantiomer of a chiral molecule is desired, chiral ligands are of paramount importance. This compound and similar protected amino alcohols serve as valuable intermediates in the preparation of these ligands. The development of chiral catalysts, including those based on azacrown ethers or those used for the hydrogenation of unsaturated bonds, often relies on the synthesis of optically active amino alcohol derivatives. researchgate.neteuropa.eu These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivities. europa.eu The structural rigidity and chelating properties of ligands derived from amino alcohols make them effective for a range of catalytic transformations.

Prodrug design is a strategy used to overcome undesirable properties of pharmacologically active compounds, such as poor solubility or rapid metabolism. nih.gov This involves chemically modifying the drug to form an inactive derivative that, once administered, is converted back to the active form in vivo. nih.govresearchgate.net The carbamate (B1207046) group present in this compound is a key functional group in this context. nih.gov Carbamates are often used to mask amine functionalities in parent drugs, improving their membrane permeability and oral bioavailability. nih.gov The ethanolamine (B43304) portion of the molecule can also be leveraged in prodrug design to enhance pharmacokinetic properties. The stability of the carbamate bond can be tuned to control the rate of drug release, ensuring that the active compound is available at the target site for the required duration. nih.gov

Role in Asymmetric Synthesis

The stereoselective synthesis of molecules containing multiple chiral centers is a central challenge in modern organic chemistry. This compound and analogous structures play a significant role in methodologies aimed at controlling the three-dimensional arrangement of atoms in a molecule.

Chiral 1,2-amino alcohols are a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts. nih.gov Consequently, developing stereoselective methods for their synthesis is a major focus of research. diva-portal.orgorganic-chemistry.org One powerful strategy involves the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals derived from allylic alcohols and N-Cbz protected amines. nih.gov In this process, a benzyl (B1604629) carbamate (Cbz) derivative undergoes cyclization in excellent yield and with good diastereoselectivity to produce a trans-oxazolidine, which is a direct precursor to the desired 1,2-amino alcohol. nih.gov Other methods, such as the Sharpless asymmetric aminohydroxylation, also utilize Cbz-protected nitrogen sources to achieve the regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes. rsc.org Furthermore, diastereoconvergent approaches using selenium catalysis can produce anti-1,2-amino alcohols, demonstrating the versatility of using protected amino groups to control stereochemistry. nsf.govrsc.org

Table 2: Methods for Stereoselective Synthesis of 1,2-Amino Alcohols

| Method | Key Reagent/Substrate | Stereochemical Outcome | Citation |

| Aza-Wacker Cyclization | O-allyl hemiaminals with Cbz group | Good diastereoselectivity for trans-oxazolidines | nih.gov |

| Asymmetric Aminohydroxylation | Alkenes with Cbz-protected nitrogen source | syn-selective formation of 1,2-amino alcohols | rsc.org |

| Selenium-Catalyzed C-H Amination | Homoallylic alcohol derivatives | Diastereoconvergent synthesis of anti-1,2-amino alcohols | nsf.govrsc.org |

| Reductive Coupling | Ketones and N-substituted allyl equivalents | High regio-, diastereo-, and enantioselectivity | nih.gov |

The principles of stereoselective synthesis extend to the construction of more complex amino acid and amino alcohol derivatives. uni-goettingen.denih.gov The Cbz protecting group is frequently employed in these syntheses due to its reliability and mild removal conditions. beilstein-journals.org For example, the stereoselective synthesis of α-hydroxy-β-amino acid derivatives can be achieved using an N-Cbz sulfilimine as a key intermediate. researchgate.net This intermediate acts as an intramolecular nucleophile to functionalize an alkene with high regio- and stereoselectivity. researchgate.net Similarly, streamlined approaches to enantiopure amino alcohols have been developed using serine-derived chiral carboxylic acids in electrocatalytic decarboxylative transformations, showcasing modular and chemoselective radical methods for creating diverse amino alcohol structures. researchgate.net These advanced synthetic strategies, often relying on the predictable chemistry of protected amino alcohols, enable the construction of a wide array of valuable chiral building blocks. chemrxiv.org

Contribution to Heterocyclic Chemistry

This compound and its analogs are key precursors for synthesizing nitrogen-containing heterocycles, which are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds.

The primary application of this compound in heterocyclic chemistry is as a foundational element for constructing saturated nitrogen heterocycles, most notably morpholines and their derivatives. The inherent 1,2-amino alcohol structure is perfectly primed for cyclization reactions to form these six-membered rings.

Several synthetic methodologies leverage N-protected amino alcohols for this purpose:

Palladium-Catalyzed Aminoarylation: A powerful method for creating substituted morpholines involves the palladium-catalyzed aminoarylation of O-allyl-1,2-aminoalcohol derivatives. nih.gov This reaction cross-couples the amino alcohol substrate with aryl halides to generate the morpholine (B109124) ring, forming both a C-N and a C-C bond in a stereocontrolled manner. nih.gov

Multicomponent Reactions (MCRs): The Ugi multicomponent reaction offers a rapid and efficient route to highly substituted morpholine and piperazine (B1678402) scaffolds. thieme-connect.comthieme-connect.com This one-pot strategy combines an amino alcohol, an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce a linear intermediate that subsequently cyclizes to yield the desired heterocycle. thieme-connect.com This approach is valued in medicinal chemistry for its ability to quickly generate libraries of diverse compounds. thieme-connect.com

Annulation with Vinylsulfonium Salts: The reaction between N-protected 1,2-amino alcohols and vinylsulfonium salts can lead to different heterocyclic products depending on the nature of the nitrogen-protecting group. While N-tosyl protected amino alcohols yield morpholines, the use of an N-Cbz group, as in this compound, selectively produces N-vinyloxazolidinones in high yields. researchgate.net

Cyclization of Aminoether Derivatives: N-Tosyl-1,2-oxazetidine, a strained four-membered ring, can be opened by organometallic reagents. The resulting aminoether derivatives can then be cyclized to form various morpholine structures, including benzomorpholines. acs.org

Table 1: Synthetic Methods for Nitrogen-Containing Heterocycles from Amino Alcohol Precursors

| Method | Key Reactants/Precursors | Key Reagents/Catalysts | Resulting Heterocycle |

|---|---|---|---|

| Palladium-Catalyzed Aminoarylation | O-Allyl-1,2-aminoalcohol, Aryl halide | Pd(0) catalyst, Base | Substituted Morpholine |

| Ugi Multicomponent Reaction | Amino alcohol, Aldehyde/Ketone, Isocyanide, Acid | --- | Substituted Morpholine |

| Annulation Reaction | N-Cbz-1,2-amino alcohol, Vinylsulfonium salt | Inorganic Base | N-Vinyloxazolidinone |

| Ring Opening/Cyclization | N-Tosyl-1,2-oxazetidine, Organometallic reagent | Base | Substituted Morpholine |

Beyond the initial synthesis of a single heterocyclic ring, this compound serves as a starting point for strategies aimed at producing diverse and complex molecular scaffolds. These strategies are central to diversity-oriented synthesis (DOS), which seeks to rapidly create collections of structurally varied molecules for screening in drug discovery. sci-hub.se

Key strategies include:

Tandem Reactions: A powerful approach involves combining an initial multicomponent reaction to create a functionalized intermediate, which is then subjected to a variety of subsequent cyclization reactions. nih.govnih.gov For example, an intermediate formed using an amino alcohol can be designed to contain additional reactive handles, such as alkenes or alkynes. These can then undergo ring-closing metathesis (RCM) or Heck reactions to form new, fused, or more complex ring systems. nih.gov

Spirocycle Formation: Amino alcohols are crucial building blocks for creating spirocyclic heterocycles, which are three-dimensional structures of significant interest in medicinal chemistry. nih.govbeilstein-journals.org One notable method is iodoacetalization, where a 2-methylidenemorpholine reacts with an N-protected ethanolamine (like an N-Boc analog of the title compound) in the presence of N-iodosuccinimide. acs.org The resulting intermediate undergoes a base-mediated ring closure to form a bis-morpholine spiroacetal scaffold. acs.org This creates a rigid, conformationally defined structure with multiple points for further diversification. acs.org

Scaffold Derivatization via Protecting Group Manipulation: The Cbz group on the nitrogen atom is not just a passive protecting element; it is a strategic tool. After the initial heterocyclic ring (e.g., a morpholine) is formed, the Cbz group can be removed under standard conditions like hydrogenolysis. This unmasks the secondary amine, which can then be functionalized through acylation, sulfonation, or reductive amination, allowing for the creation of a diverse library of analogs from a common core structure. thieme-connect.com

Intramolecular Cycloadditions: Precursors derived from amino alcohols can be elaborated into linear molecules containing strategically placed functional groups that can participate in intramolecular cycloadditions. For instance, a tandem condensation followed by an intramolecular nitrone-alkene [3+2] cycloaddition can generate densely functionalized, spirocyclic isoxazolidine (B1194047) cores in a highly diastereoselective manner. rsc.org Subsequent reduction and cyclization can then yield novel, sp³-rich heterocyclic scaffolds. rsc.org

Table 2: Strategies for Generating Diverse Heterocyclic Scaffolds

| Strategy | Key Reaction Type | Initial Scaffold/Precursor | Resulting Diverse Scaffold |

|---|---|---|---|

| Tandem Reactions | Ring-Closing Metathesis (RCM), Heck Cyclization | Functionalized acyclic carbamate | Fused or polycyclic heterocycles |

| Spirocycle Formation | Iodoacetalization / Cyclization | Enol ether + Amino alcohol | Spirocyclic bis-morpholine |

| Scaffold Derivatization | Cbz Deprotection / Functionalization | N-Cbz-morpholine | N-Acyl/Sulfonyl/Alkyl morpholines |

| Intramolecular Cycloaddition | Nitrone-Alkenes [3+2] Cycloaddition | Functionalized piperidinone | Spirocyclic isoxazolidine core |

Mechanistic and Computational Investigations of N Cbz N Methyl 2 Aminoethanol Chemistry

Elucidation of Reaction Mechanisms

Mechanistic studies provide a fundamental understanding of the reaction pathways, intermediates, and transition states involved in the chemical transformations of N-Cbz-N-methyl-2-aminoethanol.

The carboxybenzyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.com

Cbz Protection Pathway: The protection of the secondary amine in N-methyl-2-aminoethanol involves its reaction with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.com The mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base, such as a tertiary amine or a carbonate, is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

Cbz Deprotection Pathways: The removal of the Cbz group from this compound can be achieved through several pathways, most notably hydrogenolysis.

Hydrogenolysis: This is the most common method for Cbz deprotection. The mechanism involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas or transfer hydrogenation reagents like ammonium (B1175870) formate). total-synthesis.com The catalytic cycle involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases toluene (B28343) and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free N-methyl-2-aminoethanol and carbon dioxide. total-synthesis.com

Acidic Cleavage: While generally stable to mild acids, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid. The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (an SN2 reaction), leading to the formation of benzyl bromide, carbon dioxide, and the protonated amine. total-synthesis.com

Nucleophilic Cleavage: Certain nucleophiles can also effect the deprotection of the Cbz group. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base has been shown to deprotect Cbz-protected amines. organic-chemistry.org The proposed mechanism involves nucleophilic attack of the thiolate at the benzylic carbon, leading to cleavage of the C-O bond. organic-chemistry.org

This compound possesses both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the Cbz group, creating the potential for intramolecular cyclization to form a five-membered heterocyclic ring, specifically an oxazolidinone. This transformation is typically promoted under basic or acidic conditions.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This more potent nucleophile can then attack the carbonyl carbon of the carbamate. This intramolecular nucleophilic attack would proceed through a tetrahedral intermediate, which could then collapse to expel the benzyloxy group as a leaving group, resulting in the formation of 3-methyl-1,3-oxazolidin-2-one.

Acid-catalyzed cyclization is also a plausible pathway. For instance, Brønsted acids have been shown to catalyze the intramolecular cyclization of N-Cbz-protected amino acid-derived diazoketones to form oxazinanones. frontiersin.org A similar principle could apply to this compound, where protonation of the carbamate carbonyl would activate it towards nucleophilic attack by the hydroxyl group.

The general mechanism for the formation of oxazolidinones from amino alcohols involves the reaction with a carbonyl-containing reagent. In the case of this compound, the carbonyl group is already present within the molecule. The cyclization can be viewed as an intramolecular transesterification.

These studies often employ stopped-flow techniques to measure pseudo-first-order rate constants. researchgate.netmdpi.com The reaction mechanism is generally believed to proceed through the formation of a zwitterionic intermediate, which is then deprotonated by a base. mdpi.com The rate of reaction is influenced by factors such as the basicity of the amine, steric hindrance around the nitrogen atom, and the solvent system.

Below is a table summarizing representative kinetic data for the reaction of CO₂ with related amino alcohols.

| Amine | Temperature (K) | k₂ (m³ mol⁻¹ s⁻¹) | Reference |

| Monoethanolamine (MEA) | 298 | 7000 | researchgate.net |

| Diethanolamine (DEA) | 298 | 2100 | bohrium.com |

| N-Methyldiethanolamine (MDEA) | 298 | 6.3 | mdpi.com |

| 2-((2-Aminoethyl)amino)ethanol (AEEA) | 298 | 13000 | researchgate.net |

This table is for illustrative purposes and shows the wide range of reactivity among different amino alcohols. The presence of the Cbz group and the N-methyl substituent in this compound would significantly alter its reactivity profile compared to these examples.

The Cbz group is also found in molecules designed as enzyme inhibitors. The mechanism of inhibition can vary, but a common strategy involves the Cbz-containing molecule acting as a covalent modifier of the enzyme's active site.

For example, N-Cbz-serine β-lactone has been identified as a covalent and irreversible inhibitor of the human N-acylethanolamine-hydrolyzing acid amidase (hNAAA). plos.org The proposed mechanism involves the nucleophilic attack by a cysteine residue (Cys126) in the enzyme's active site on the strained β-lactone ring. This attack leads to the opening of the lactone ring and the formation of a stable covalent bond between the enzyme and the inhibitor, thereby inactivating the enzyme. plos.org The Cbz group in this inhibitor plays a crucial role in its recognition and binding within the active site.

While this compound itself is not a known enzyme inhibitor, the principles of covalent modification by Cbz-containing compounds are relevant to understanding the potential biochemical interactions of this class of molecules.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and transition states.

While specific DFT studies on this compound are scarce, computational studies on related systems, such as the formation of oxazolidinones and the properties of Cbz-protected amino acids, can provide a framework for understanding its behavior. researchgate.net

For the intramolecular cyclization of this compound to form an oxazolidinone, DFT calculations could be employed to:

Determine the reaction pathway: By mapping the potential energy surface, the minimum energy path from reactant to product can be identified.

Calculate activation energies: The energy barrier for the reaction, which is the difference in energy between the reactant and the transition state, can be calculated. This provides a quantitative measure of the reaction rate.

Characterize transition state structures: The geometry of the transition state provides crucial information about the mechanism of the reaction. For the cyclization, the transition state would likely involve the partial formation of the new C-O bond and the partial breaking of the C-O bond of the benzyloxy group.

A hypothetical DFT study on the base-catalyzed intramolecular cyclization of this compound could yield the following energetic profile:

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) + Base | 0 |

| Deprotonated Intermediate (Alkoxide) | +ΔE₁ |

| Transition State | +ΔE‡ |

| Product (Oxazolidinone) + Benzyl alcohol + Base | -ΔE₂ |

This is a hypothetical representation. Actual values would require specific DFT calculations.

Such computational studies are invaluable for rationalizing experimental observations and for predicting the feasibility of proposed reaction pathways.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound Using Molecular Mechanics and Semi-Empirical Calculations

A thorough review of available scientific literature reveals a significant gap in the mechanistic and computational investigation of the chemical compound this compound. Specifically, there is no accessible research dedicated to the conformational analysis and reactivity of this molecule using molecular mechanics and semi-empirical calculation methods.

Extensive searches for scholarly articles, papers, and datasets pertaining to "this compound" in conjunction with terms such as "molecular mechanics," "semi-empirical calculations," "conformational analysis," and "reactivity" did not yield any specific studies. Consequently, the generation of detailed research findings and data tables as requested for the subsection "5.2.2. Molecular Mechanics and Semi-Empirical Calculations for Conformational Analysis and Reactivity" is not possible at this time.

While computational studies exist for the parent amine, N-methyl-2-aminoethanol, and for other amino acids featuring the N-Cbz (benzyloxycarbonyl) protecting group, this information does not directly apply to the unique structural and electronic properties of this compound. Adhering to the strict focus on the specified compound, no analogous data from related molecules can be presented.

Therefore, until research focusing specifically on the computational chemistry of this compound is conducted and published, a scientifically accurate and detailed discussion on this topic cannot be provided.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into molecular structure. For N-Cbz-N-methyl-2-aminoethanol, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl (B1604629) group, the two methylene (B1212753) (-CH₂-) groups of the ethanolamine (B43304) backbone, the N-methyl (-CH₃) group, and the hydroxyl (-OH) proton. Due to rotational isomerism around the carbamate (B1207046) C-N bond, some peaks may appear broadened at room temperature. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the aromatic ring current.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. Key signals would include those for the carbonyl carbon of the carbamate group, the carbons of the aromatic ring, the benzylic methylene carbon, the two methylene carbons of the ethanolamine moiety, and the N-methyl carbon.

Below is a table of predicted NMR data for this compound, based on typical chemical shifts for its constituent functional groups.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H (C₆H₅) | δ 7.30-7.40 ppm (multiplet, 5H) | δ 127-137 ppm |

| Benzylic-CH₂ (C₆H₅C H₂) | δ 5.15 ppm (singlet, 2H) | δ 67 ppm |

| N-CH₂ (N-C H₂-CH₂OH) | δ 3.55 ppm (triplet, 2H) | δ 50 ppm |

| O-CH₂ (N-CH₂-C H₂OH) | δ 3.75 ppm (triplet, 2H) | δ 60 ppm |

| N-CH₃ | δ 2.95 ppm (singlet, 3H) | δ 35 ppm |

| Hydroxyl-OH | Variable, broad singlet | Not Applicable |

| Carbamate C=O | Not Applicable | δ 156 ppm |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound (Molecular Weight: 209.24 g/mol ), electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z = 209. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways include:

Benzylic cleavage: Loss of the benzyl group or, more commonly, cleavage to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91, which is often the base peak.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and can lead to fragments such as [CH₂=N(CH₃)CH₂CH₂OH]⁺ at m/z = 88.

Carbamate fragmentation: Cleavage can occur on either side of the carbamate group, leading to various fragment ions.

Advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used for the analysis of non-volatile or thermally fragile derivatives of the compound. Furthermore, coupling mass spectrometry with liquid chromatography (e.g., UHPLC-MS/MS) allows for the separation of complex mixtures and subsequent structural confirmation of derivatized products, providing enhanced sensitivity and specificity.

| Predicted Fragment Ion (m/z) | Possible Structure / Loss |

| 209 | Molecular Ion [M]⁺ |

| 108 | [M - C₇H₇O]⁺ |

| 91 | Tropylium Ion [C₇H₇]⁺ |

| 88 | [M - C₇H₇O₂]⁺ or [CH₂N(CH₃)CH₂CH₂OH]⁺ |

| 77 | Phenyl Cation [C₆H₅]⁺ |

| 44 | [CH₂(CH₃)N=CH₂]⁺ |

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatography is a laboratory technique for the separation of a mixture. It is fundamental for assessing the purity of a synthesized compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed, where the compound is passed through a column containing a nonpolar stationary phase.

The purity is assessed by monitoring the column eluent with a UV detector, typically at a wavelength where the benzene (B151609) ring of the Cbz protecting group strongly absorbs light (around 254 nm). A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component.

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Chiral HPLC is a specialized form of chromatography used to separate stereoisomers—molecules that have the same chemical formula and connectivity but different three-dimensional arrangements of atoms (enantiomers or diastereomers). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different speeds and thus be separated.

However, the this compound molecule is achiral; it does not possess a stereocenter and therefore does not have enantiomers or diastereomers. As a result, chiral HPLC is not an applicable technique for assessing the stereochemical purity of this specific compound itself.

This method would, however, become critically important if this compound were used as a precursor in a chemical reaction to synthesize a new, chiral molecule. In such a scenario, chiral HPLC would be the standard method to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, providing crucial information about the stereoselectivity of the synthetic route.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Cbz-N-methyl-2-aminoethanol while ensuring high yield and purity?

- Methodological Answer : The synthesis typically involves protecting the amine group of N-methyl-2-aminoethanol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., sodium bicarbonate). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents and byproducts. Yield optimization may require temperature control (0–5°C during Cbz introduction) to minimize side reactions .

Q. How can the stability of the Cbz protecting group in this compound be assessed under acidic or basic conditions?

- Methodological Answer : Conduct controlled hydrolysis experiments using trifluoroacetic acid (TFA) for acid stability tests or sodium hydroxide for basic conditions. Monitor deprotection kinetics via <sup>1</sup>H NMR by observing the disappearance of the Cbz aromatic protons (δ ~7.3 ppm) and the emergence of free amine signals. Compare results with known stability profiles of analogous Cbz-protected amines to establish degradation thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the Cbz group (aromatic protons at δ 7.3 ppm, carbonyl carbon at ~155 ppm) and the ethanolamine backbone (CH2OH at δ 3.6–3.8 ppm). FT-IR can validate hydroxyl (O-H stretch ~3300 cm<sup>-1</sup>) and carbamate (C=O stretch ~1700 cm<sup>-1</sup>) groups. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula .

Advanced Research Questions

Q. How does this compound participate in CO2 capture mechanisms, and what factors influence its carbamate formation efficiency?

- Methodological Answer : In aqueous solutions, the secondary amine reacts with CO2 to form carbamate, but steric hindrance from the Cbz group reduces efficiency compared to unsubstituted amines. Use <sup>13</sup>C NMR to quantify carbamate vs. bicarbonate species (e.g., chemical shifts at ~160–165 ppm for carbamate). Vary amine concentration (0.1–1.0 M) and temperature (25–60°C) to study equilibrium shifts. Note that physical absorption contributes ~10–20% to total CO2 loading, which partially offsets lower chemical capture .

Q. What strategies can mitigate contradictions in literature data regarding the desorption efficiency of N-methyl-2-aminoethanol derivatives during CO2 regeneration?

- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., amine concentration, desorption temperature). Standardize protocols by replicating absorption-desorption cycles (e.g., 5 cycles at 75°C for desorption) and measure residual carbamate via <sup>13</sup>C NMR. Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability and regeneration completeness. Address outliers by adjusting for physical absorption contributions .

Q. How can isotopic labeling (e.g., deuterated analogs) of this compound enhance mechanistic studies in catalytic applications?

- Methodological Answer : Synthesize deuterated derivatives (e.g., CD2-labeled ethanolamine backbone) to trace reaction pathways using mass spectrometry or isotope-sensitive NMR. For example, <sup>2</sup>H NMR can track hydrogen exchange in protic solvents, while kinetic isotope effects (KIE) reveal rate-determining steps in catalytic cycles. Ensure labeling does not alter steric or electronic properties significantly .

Q. What role does this compound play in synthesizing peptide-based drug conjugates, and how can side reactions be minimized?

- Methodological Answer : The compound serves as a linker for introducing hydroxyl or carbamate functionalities in peptide chains. During solid-phase synthesis, use orthogonal protection (e.g., Fmoc for amines) to prevent Cbz cleavage. Monitor coupling efficiency via Kaiser test and optimize reaction times to avoid racemization. Post-synthesis, characterize conjugates using MALDI-TOF MS to confirm integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。